MMAF intermediate 1

CAS No.:

Cat. No.: VC14016669

Molecular Formula: C24H36N2O6

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H36N2O6 |

|---|---|

| Molecular Weight | 448.6 g/mol |

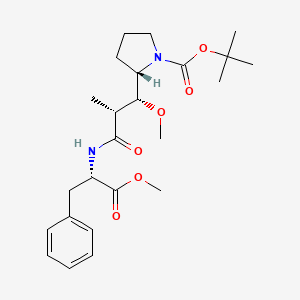

| IUPAC Name | tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1 |

| Standard InChI Key | RDNYSJATGQDZQN-BTHPGYMESA-N |

| Isomeric SMILES | C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |

| Canonical SMILES | CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |

Introduction

Chemical and Structural Characteristics of MMAF Intermediate 1

MMAF Intermediate 1, with the IUPAC name tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amido]pentadecanoyl]pyrrolidine-1-carboxylate, is a stereochemically complex molecule critical to maintaining the biological activity of MMAF . Its molecular structure includes a charged carboxyl group at the C-terminus, which reduces cellular permeability compared to analogs like MMAE, thereby moderating toxicity.

Table 1: Key Chemical Properties of MMAF Intermediate 1

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₆N₂O₆ |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 86685729 |

| Synonyms | SCHEMBL14956963, HY-79253 |

| Solubility | DMSO, dichloromethane |

This intermediate’s tert-butyl and methoxy groups protect reactive sites during synthesis, ensuring regioselective transformations . Its stereochemical integrity is paramount, as racemization during synthesis can produce inactive isomers that compromise ADC efficacy .

Synthesis and Manufacturing Advancements

Traditional synthesis routes for MMAF Intermediate 1 faced significant limitations, including low yields (<50%) and extensive racemization due to steric hindrance at the N-terminal valine residue . Recent patent-pending methodologies (WO2020181686A1) have revolutionized production by integrating L-phenylalanine derivatives, which reduce steric effects and improve reaction kinetics .

Table 2: Optimized Synthesis Parameters for MMAF Intermediate 1

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane, DMF |

| Condensing Agents | EDCI, HOBt |

| Temperature | -10°C to 25°C |

| Yield Improvement | >70% (vs. <50% previously) |

The revised protocol eliminates high-pressure reverse-phase chromatography, instead employing medium-pressure purification to isolate the intermediate, thereby reducing costs and scalability barriers . This innovation supports batch production at the 100-gram scale, a critical milestone for clinical ADC manufacturing .

Role in Antibody-Drug Conjugate (ADC) Therapeutics

MMAF Intermediate 1 is enzymatically cleaved to release MMAF in ADCs, which disrupts microtubule networks in cancer cells, inducing apoptosis . Unlike MMAE, MMAF’s carboxyl group limits bystander toxicity by preventing diffusion into non-target cells, making it ideal for solid tumors.

Mechanistic Insights:

-

Targeted Delivery: ADCs conjugate MMAF to monoclonal antibodies (e.g., anti-BCMA for multiple myeloma) via maleimidocaproyl (MC) linkers .

-

Payload Release: Lysosomal proteases cleave the linker, releasing MMAF at ~4 molecules per antibody .

-

Efficacy Metrics: In vivo studies show IC₅₀ values of 0.1–1 nM against hematological malignancies .

Despite Blenrep’s market withdrawal due to safety concerns, MMAF remains a benchmark payload, with over 20 ADCs in clinical trials leveraging its potency .

Comparative Analysis with MMAE

MMAF and MMAE, both auristatin derivatives, differ structurally at the C-terminus, profoundly impacting their pharmacological profiles:

Table 3: MMAF vs. MMAE Structural and Functional Comparison

| Feature | MMAF | MMAE |

|---|---|---|

| C-Terminus Group | Carboxylic acid | Methyl ester |

| Cellular Permeability | Low (charged) | High (neutral) |

| Toxicity Profile | Reduced bystander effects | Broad cytotoxicity |

| Clinical Applications | Solid tumors | Hematologic cancers |

The charged carboxyl group in MMAF necessitates specialized linkers (e.g., MC) for ADC integration, whereas MMAE’s neutral ester permits simpler conjugation chemistries .

Recent Innovations and Future Directions

The WO2020181686A1 patent highlights a paradigm shift in MMAF Intermediate 1 synthesis, prioritizing precursor stability and scalability . Key advancements include:

-

Racemization Mitigation: Using L-phenylalanine derivatives reduces chiral center disruption, preserving >98% enantiomeric excess .

-

Green Chemistry: Solvent systems (e.g., 2-methyltetrahydrofuran) align with sustainable manufacturing principles .

-

Process Analytical Technology (PAT): In-line HPLC monitoring ensures real-time quality control during large-scale runs .

Future research aims to exploit MMAF Intermediate 1 in novel ADC platforms, including stimuli-responsive nanoparticles that release payloads selectively in tumor microenvironments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume